Fenofibric acid

Catalog No.
S527889
CAS No.
42017-89-0
M.F
C17H15ClO4
M. Wt
318.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenofibric acid

CAS Number

42017-89-0

Product Name

Fenofibric acid

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)

InChI Key

MQOBSOSZFYZQOK-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Solubility

Soluble in DMSO

Synonyms

Fenofibric Acid; Procetofenic acid;

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Description

The exact mass of the compound Fenofibric acid is 318.0659 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281318. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Cardiovascular system -> Lipid modifying agents -> Lipid modifying agents, plain -> Fibrates -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

1. Lipid-Lowering Effects ()

Fenofibric acid's established role is in regulating blood lipid levels. It works by activating a cellular receptor called Peroxisome Proliferator-Activated Receptor alpha (PPARα) which influences fat metabolism. Research has shown its effectiveness in lowering levels of "bad" cholesterol (LDL-C) and triglycerides, while increasing levels of "good" cholesterol (HDL-C) [4].

2. Anti-inflammatory Properties ()

Emerging research suggests fenofibric acid might possess anti-inflammatory properties. Chronic inflammation is linked to various diseases, and studies indicate fenofibric acid's potential to modulate inflammatory pathways [1].

3. Atherosclerosis and Cardiovascular Disease ()

Atherosclerosis, the buildup of plaque in arteries, is a major risk factor for cardiovascular disease. Research has investigated fenofibric acid's potential role in preventing or slowing atherosclerosis progression. However, results are mixed. While some studies suggest benefits, others haven't shown a significant reduction in cardiovascular events (). Further research is needed to clarify its role in cardiovascular disease prevention.

Other Potential Applications

Scientific exploration continues to investigate fenofibric acid's potential benefits in various areas. Some ongoing research includes:

  • Diabetic Nephropathy: Investigating its potential to slow the progression of kidney complications in diabetes ()
  • Non-alcoholic Fatty Liver Disease (NAFLD): Exploring its potential role in improving liver health in NAFLD patients

Fenofibric acid is an active metabolite of fenofibrate, a medication primarily used to manage dyslipidemia, specifically to lower cholesterol and triglyceride levels in the blood. It is classified as a peroxisome proliferator-activated receptor alpha (PPAR-alpha) agonist, which plays a crucial role in lipid metabolism. By activating PPAR-alpha, fenofibric acid enhances lipolysis and promotes the clearance of triglyceride-rich lipoproteins from plasma, thereby reducing the risk of pancreatitis associated with high triglyceride levels .

Fenofibric acid's mechanism of action involves multiple pathways:

  • PPAR Activation

    It activates peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which regulate genes involved in lipid metabolism. This activation leads to increased breakdown of triglycerides and increased production of HDL ("good") cholesterol [].

  • Other Effects

    Fenofibric acid might also decrease the production of VLDL ("bad") cholesterol and apolipoprotein B, a protein involved in transporting cholesterol, while modestly increasing LDL receptor activity, further promoting LDL removal from the bloodstream.

  • Toxicity

    Fenofibric acid itself is not typically administered, but its prodrug, fenofibrate, can cause side effects like nausea, abdominal pain, and muscle cramps at high doses.

  • Other Hazards

    Fenofibrate can interact with other medications, and caution is advised in patients with kidney or liver problems.

Fenofibric acid can be synthesized through the alkaline hydrolysis of fenofibrate. This process involves the reaction of fenofibrate with sodium hydroxide in methanol, resulting in the conversion of the ester to the corresponding acid. The reaction can be monitored using thin-layer chromatography, which helps determine the extent of hydrolysis . The primary reaction can be summarized as follows:

Fenofibrate+NaOHFenofibric Acid+byproducts\text{Fenofibrate}+\text{NaOH}\rightarrow \text{Fenofibric Acid}+\text{byproducts}

The biological activity of fenofibric acid is primarily linked to its interaction with PPAR-alpha. This activation leads to several metabolic effects:

  • Increased Lipolysis: Fenofibric acid enhances the breakdown of fats, leading to decreased triglyceride levels.
  • Alteration of Lipoprotein Composition: It transforms low-density lipoprotein particles from small and dense to larger and more buoyant forms, which are more easily catabolized by the body.
  • Increased Synthesis of Apolipoproteins: The compound promotes the synthesis of apolipoproteins A-I and A-II, contributing to improved high-density lipoprotein levels .

Additionally, fenofibric acid has been shown to reduce serum uric acid levels by increasing its urinary excretion .

The synthesis of fenofibric acid typically involves:

  • Alkaline Hydrolysis: Fenofibrate is dissolved in methanol and treated with sodium hydroxide. This method can achieve varying degrees of hydrolysis depending on reaction conditions such as temperature and concentration.
  • Recrystallization: Post-reaction, fenofibric acid can be purified through recrystallization from suitable solvents to achieve higher purity for pharmaceutical applications .

Fenofibric acid is primarily utilized in clinical settings for:

  • Management of Dyslipidemia: It is prescribed alongside dietary modifications to treat elevated cholesterol and triglyceride levels.
  • Prevention of Pancreatitis: By lowering triglyceride levels, it helps mitigate the risk of pancreatitis in susceptible individuals .
  • Potential Use in Gout Management: Its ability to lower uric acid levels suggests potential applications in treating conditions like gout .

Fenofibric acid has been studied for various drug interactions:

  • Cholestyramine and Other Bile Acid Sequestrants: Co-administration requires careful timing; fenofibric acid should be taken at least one hour before or four to six hours after these medications.
  • Serum Protein Binding: Approximately 99% of fenofibric acid binds to serum proteins, which may influence its pharmacokinetics and interactions with other drugs .

Adverse reactions can include severe skin reactions such as Stevens-Johnson syndrome and toxic epidermal necrolysis, necessitating close monitoring during treatment .

Fenofibric acid shares structural and functional similarities with several other compounds in the fibrate class. Here are some notable comparisons:

Compound NameChemical StructureUnique Features
FenofibrateC20H21ClO4Isopropyl ester form; prodrug converted to fenofibric acid
GemfibrozilC15H15ClO5Inhibits lipoprotein lipase; different mechanism than fenofibric acid
ClofibrateC15H16ClO3Older fibrate; less commonly used due to side effects
BezafibrateC19H20ClO4Dual action on both PPAR-alpha and PPAR-gamma receptors

Fenofibric acid's unique mechanism through selective PPAR-alpha activation distinguishes it from other fibrates that may have broader or different mechanisms of action. Its specific ability to alter lipoprotein size and composition further highlights its therapeutic uniqueness among lipid-lowering agents .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

318.0658866 g/mol

Monoisotopic Mass

318.0658866 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BGF9MN2HU1

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (41.49%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H413 (53.19%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as an adjunctive therapy to diet to: (a) reduce triglyceride levels in adult patients with severe hypertriglyceridemia, and (b) reduce elevated total cholesterol, low-density-lipoprotein (LDL-C), triglycerides, and apolipoprotein B, and to increase high-density-lipoprotein (HDL-C) in adult patients with primary hypercholesterolemia or mixed dyslipidemia (Fredrickson Types IIa and IIb).
FDA Label

Pharmacology

Various clinical studies have shown that elevated levels of total cholesterol, low-desnsity-lipoprotein (LDL-C), and apolipoprotein B (apo B) - an LDL membrane complex - are associated with human atherosclerosis [FDA Label]. Concurrently, decreased levels of high-density-lioprotein (HDL-C) and its transport complex, apolipoproteins apo AI and apo AII, are associated with the development of atherosclerosis [FDA Label]. Furthermore, epidemiological investigations demonstrate that cardiovascular morbidity and mortality vary directly with the levels of total cholesterol, LDL-C, and triglycerides, and inversely with the level of HDL-C [FDA Label]. Fenofibric acid, the active metabolite of fenofibrate, subsequently produces reductions in total cholesterol, LDL-C, apo B, total triglycerides, and triglyceride rich lipoprotein (VLDL) in treated patients [FDA Label]. Moreover, such treatment with fenofibrate also results in increases in HDL-C and apo AI and apo AII [FDA Label].
Fenofibric Acid is the active form of fenofibrate, a synthetic phenoxy-isobutyric acid derivate with antihyperlipidemic activity.

ATC Code

C10AB05

Mechanism of Action

Having performed clinical studies with in vivo transgenic mice and in vitro human hepatocyte cultures, it is believed that the principal mechanism of action of fenofibric acid is demonstrated through its capability to activate peroxisome proliferator receptor alpha (PPAR-alpha). By activating PPAR-alpha, fenofibric acid increases lipolysis and the elimination of triglyceride-rich particles from plasma by actuating lipoprotein lipase and reducing production of apoprotein C-III, which acts as an inhibitor of lipoprotein lipase activity. The resultant decrease in triglycerides causes an alteration in the size and composition of low-density-lipoprotein from small, dense particles to large, buoyant ones. The size of these larger low-density-lipoprotein particles have a greater affinity for cholesterol receptors and are therefore catabolized more rapidly. Additionally, fenofibric acid's activation of PPAR-alpha also induces an increase in the synthesis of apoproteins apo A-I, apo A-II, and high-density-lipoprotein. Moreover, the use of fenofibric acid can also act to reduce serum uric acid levels in ordinary or hyperuricemic individuals by increasing the urinary excretion of uric acid.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

42017-89-0

Absorption Distribution and Excretion

Some studies have demonstrated that the bioavailability of fenofibric acid (a sample administration of 130 mg oral suspension to healthy volunteers about 4 hours after a light breakfast) is approximately 81% in the stomach, 88% in the proximal small bowel, 84% in the distal small bowel, and 78% in the colon. Nevertheless, following the oral administration of fenofibric acid in healthy volunteers, median peak plasma levels for the drug occurred about 2.5 hours after administration. Moreover, exposure after administration of three 35 mg fenofibric acid tablets is largely comparable to that of one 105 mg tablet.
Fenofibric acid metabolites are largely excreted in the urine.
The volume of distribution for fenofibric acid is demonstrated to be 70.9 +/- 27.5 L.
In five elderly volunteers aged 77 to 87, the oral clearance of fenofibric acid after a single oral dose of fenofibrate was 1.2 L/h, which compares to 1.1 L/h in young adults.

Metabolism Metabolites

In vitro and in vivo metabolism studies reveal that fenofibric acid does not experience significant oxidative metabolism via the cytochrome P450 isoenzymes. The CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 enzymes are not known to play a role in the metabolism of fenofibric acid. Rather, fenofibric acid is predominantly conjugated with glucuronic acid and then excreted in urine. A small amount of fenofibric acid is reduced at the carbonyl moiety to benzhydrol metabolite which is, in turn, conjugated with glucuronic acid and excreted in urine.
Fenofibric Acid has known human metabolites that include Fenofibryl glucuronide.

Wikipedia

Fenofibric acid

Biological Half Life

Following once daily dosing, fenofibric acid demonstrates an elimination associated with a half-life of about 20 hours after absorption.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Cardiovascular system -> Lipid modifying agents -> Lipid modifying agents, plain -> Fibrates -> Transformation products

Dates

Modify: 2023-08-15
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2: Sando KR, Knight M. Nonstatin therapies for management of dyslipidemia: a review. Clin Ther. 2015 Oct 1;37(10):2153-79. doi: 10.1016/j.clinthera.2015.09.001. Epub 2015 Sep 26. Review. PubMed PMID: 26412799.
3: Ouwens MJ, Nauta J, Ansquer JC, Driessen S. Systematic literature review and meta-analysis of dual therapy with fenofibrate or fenofibric acid and a statin versus a double or equivalent dose of statin monotherapy. Curr Med Res Opin. 2015 Dec;31(12):2273-85. doi: 10.1185/03007995.2015.1098597. Epub 2015 Nov 5. Review. PubMed PMID: 26397380.
4: Zhang C, Wang H, Nie J, Wang F. Protective factors in diabetic retinopathy: focus on blood-retinal barrier. Discov Med. 2014 Sep;18(98):105-12. Review. PubMed PMID: 25227751.
5: Ling H, Luoma JT, Hilleman D. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiol Res. 2013 Apr;4(2):47-55. doi: 10.4021/cr270w. Epub 2013 May 9. Review. PubMed PMID: 28352420; PubMed Central PMCID: PMC5358213.
6: Filippatos TD. A review of time courses and predictors of lipid changes with fenofibric acid-statin combination. Cardiovasc Drugs Ther. 2012 Jun;26(3):245-55. doi: 10.1007/s10557-012-6394-0. Review. PubMed PMID: 22592524; PubMed Central PMCID: PMC3368211.
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8: Campbell J, Mohiuddin SM. The role of a new formulation of fenofibric acid in the treatment of mixed dyslipidemia in type 2 diabetes. Drugs Today (Barc). 2010 Oct;46(10):757-64. doi: 10.1358/dot.2010.46.10.1519652. Review. PubMed PMID: 21076712.
9: Moutzouri E, Kei A, Elisaf MS, Milionis HJ. Management of dyslipidemias with fibrates, alone and in combination with statins: role of delayed-release fenofibric acid. Vasc Health Risk Manag. 2010 Aug 9;6:525-39. Review. PubMed PMID: 20730069; PubMed Central PMCID: PMC2922314.
10: Alagona P Jr. Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Vasc Health Risk Manag. 2010 May 25;6:351-62. Review. PubMed PMID: 20531954; PubMed Central PMCID: PMC2879297.
11: Joshi PH, Jacobson TA. Therapeutic options to further lower C-reactive protein for patients on statin treatment. Curr Atheroscler Rep. 2010 Jan;12(1):34-42. doi: 10.1007/s11883-009-0075-x. Review. PubMed PMID: 20425269.
12: Schima SM, Maciejewski SR, Hilleman DE, Williams MA, Mohiuddin SM. Fibrate therapy in the management of dyslipidemias, alone and in combination with statins: role of delayed-release fenofibric acid. Expert Opin Pharmacother. 2010 Apr;11(5):731-8. doi: 10.1517/14656560903575639. Review. PubMed PMID: 20210682.
13: Adeghate E, Kalasz H, Veress G, Teke K. Medicinal chemistry of drugs used in diabetic cardiomyopathy. Curr Med Chem. 2010;17(6):517-51. Review. PubMed PMID: 20015035.
14: Garg R, Angus E, Fincher S. Capecitabine-induced severe hypertriglyceridaemia and diabetes: a case report and review of the literature. Diabet Med. 2009 Dec;26(12):1308-9. doi: 10.1111/j.1464-5491.2009.02842.x. Review. PubMed PMID: 20002489.
15: Jacobson TA. Myopathy with statin-fibrate combination therapy: clinical considerations. Nat Rev Endocrinol. 2009 Sep;5(9):507-18. doi: 10.1038/nrendo.2009.151. Epub 2009 Jul 28. Review. PubMed PMID: 19636324.
16: Alagona P Jr. Beyond LDL cholesterol: the role of elevated triglycerides and low HDL cholesterol in residual CVD risk remaining after statin therapy. Am J Manag Care. 2009 Mar;15(3 Suppl):S65-73. Review. PubMed PMID: 19355805.
17: Filippatos T, Milionis HJ. Treatment of hyperlipidaemia with fenofibrate and related fibrates. Expert Opin Investig Drugs. 2008 Oct;17(10):1599-614. doi: 10.1517/13543784.17.10.1599 . Review. PubMed PMID: 18808320.
18: Hernando MD, Agüera A, Fernández-Alba AR. LC-MS analysis and environmental risk of lipid regulators. Anal Bioanal Chem. 2007 Feb;387(4):1269-85. Epub 2006 Sep 20. Review. PubMed PMID: 17047939.
19: Wierzbicki AS, Mikhailidis DP, Wray R. Drug treatment of combined hyperlipidemia. Am J Cardiovasc Drugs. 2001;1(5):327-36. Review. PubMed PMID: 14728015.
20: Sharpe M, Ormrod D, Jarvis B. Micronized fenofibrate in dyslipidemia: a focus on plasma high-density lipoprotein cholesterol (HDL-C) levels. Am J Cardiovasc Drugs. 2002;2(2):125-32; discussion 133-4. Review. PubMed PMID: 14727988.

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